molecular formula C12H17N3O2 B3391650 tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate CAS No. 1936595-13-9

tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate

Cat. No.: B3391650
CAS No.: 1936595-13-9
M. Wt: 235.28 g/mol
InChI Key: MVNGGKKUFPYUSJ-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate: is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, such as 2-aminopyridine, the compound undergoes cyclization with a diketone or an equivalent reagent to form the fused ring system.

    Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.

    Cyclization to Form the Pyrazine Ring: The intermediate is then subjected to cyclization conditions, often involving heating with a suitable dehydrating agent to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine ring.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the ester, such as alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biochemical Probes: Used in studies to understand biological pathways and enzyme functions.

Industry

    Material Science:

Mechanism of Action

The mechanism by which tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate exerts its effects often involves:

    Molecular Targets: Interaction with enzymes or receptors, particularly those involved in metabolic pathways.

    Pathways: Modulation of signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-one: Lacks the carboxylate group, which may affect its reactivity and biological activity.

    tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide: Contains an amide group instead of an ester, influencing its solubility and interaction with biological targets.

Uniqueness

    Structural Features: The combination of the tert-butyl ester group and the fused pyridine-pyrazine ring system provides unique chemical and physical properties.

    Reactivity: The presence of the ester group allows for specific reactions that are not possible with similar compounds lacking this functionality.

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1H-pyrido[2,3-b]pyrazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-13-9-5-4-6-14-10(9)15/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNGGKKUFPYUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936595-13-9
Record name tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
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tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
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tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
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tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
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tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
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tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate

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